Bexlosteride
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Overview
Description
Bexlosteride is a potent and noncompetitive inhibitor of the enzyme 5α-reductase, which is related to finasteride and dutasteride. It is selective for the type I isoform of the enzyme. This compound advanced to Phase III clinical trials, but development was halted at that stage, and it was never marketed .
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of 5α-reductase and related enzymes.
Biology: Investigated for its effects on androgen metabolism and related biological processes.
Medicine: Explored as a potential treatment for conditions like prostate cancer and androgenetic alopecia.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bexlosteride involves several steps, starting from readily available starting materials. The key steps include the formation of the benzoquinoline core, followed by chlorination and methylation. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bexlosteride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
Mechanism of Action
Bexlosteride exerts its effects by inhibiting the enzyme 5α-reductase, specifically the type I isoform. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, thereby affecting androgen-dependent processes. The molecular targets and pathways involved include the androgen receptor signaling pathway and related metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A steroidal 5α-reductase inhibitor that inhibits types II and III isoforms.
Dutasteride: A steroidal 5α-reductase inhibitor that inhibits all three isoforms (types I, II, and III).
Epristeride: A noncompetitive, specific inhibitor of 5α-reductase, marketed only in China.
Uniqueness of Bexlosteride
This compound is unique in its selectivity for the type I isoform of 5α-reductase, which distinguishes it from other inhibitors like finasteride and dutasteride that target multiple isoforms. This selectivity could potentially lead to different therapeutic effects and side effect profiles .
Properties
CAS No. |
148905-78-6 |
---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one |
InChI |
InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1 |
InChI Key |
WQBIOEFDDDEARX-CHWSQXEVSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl |
SMILES |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |
Canonical SMILES |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one LY 191704 LY-191704 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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